2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 341.78 g/mol. This compound falls under the category of amino acid derivatives and is characterized by the presence of a chloro-fluoro benzyl moiety, which enhances its biological activity.
The compound is classified as a member of the broader class of organic compounds known as esters, specifically those derived from amino acids. Its structural components suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors in biological systems. The compound's unique structure is believed to confer specific pharmacological properties, making it a subject of interest in various scientific studies .
The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves several key steps:
These methods may vary based on specific laboratory protocols and desired yields .
The molecular structure of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be represented using various chemical notation formats:
InChI=1S/C15H16ClFNO3/c1-20-15(19)14(18)12-8-6-11(17)7-9(12)10(16)5-13(21)22/h6-8H,5H2,1H3,(H,18,19)
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
These representations highlight the compound's complex structure, featuring multiple functional groups that contribute to its chemical behavior and biological activity .
The compound can participate in various chemical reactions typical for esters and amines:
These reactions are essential for understanding the compound's reactivity and potential applications in drug development .
The mechanism of action for 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is hypothesized based on its structural similarity to known pharmacological agents:
Research indicates that compounds targeting these receptors could be beneficial in treating diseases like cancer and autoimmune disorders .
The physical properties of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate include:
Chemical properties include:
Data from various sources indicate that purity levels are often around 95%, making it suitable for research applications .
The primary applications of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate lie within medicinal chemistry and pharmacological research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4